molecular formula C7H9F3N2O4 B3011862 5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid CAS No. 1823332-38-2

5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid

Cat. No.: B3011862
CAS No.: 1823332-38-2
M. Wt: 242.154
InChI Key: NQTZMSSUCBAUBV-UHFFFAOYSA-N
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Description

5-Oxa-2,7-diazaspiro[34]octan-6-one;2,2,2-trifluoroacetic acid is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid typically involves the annulation of cyclopentane and four-membered rings. The synthetic routes often employ readily available starting materials and conventional chemical transformations. For instance, one approach involves the annulation of the cyclopentane ring, while another involves the annulation of the four-membered ring . These methods are designed to minimize chromatographic purifications, making the synthesis more efficient.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as sigma-1 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to enhanced antinociceptive effects and the potential to overcome morphine tolerance . The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxa-2,7-diazaspiro[34]octan-6-one;2,2,2-trifluoroacetic acid is unique due to the presence of both oxa and diaza functionalities in its spirocyclic structure

Properties

IUPAC Name

5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2HF3O2/c8-4-7-3-5(9-4)1-6-2-5;3-2(4,5)1(6)7/h6H,1-3H2,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTZMSSUCBAUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CNC(=O)O2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823332-38-2
Record name 5-oxa-2,7-diazaspiro[3.4]octan-6-one; trifluoroacetic acid
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